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Compound of Interest

Compound Name: TAMS58 intermediate-1

Cat. No.: B12369864

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on TAM558 intermediate-1, a key
building block in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The
final ADC, OMTX705, utilizes this payload. While specific experimental NMR data for TAM558
intermediate-1 is not publicly available, this document compiles its known chemical properties
and provides a generalized protocol for its characterization.

Chemical Structure and Properties

TAM558 intermediate-1 has the chemical formula C29Hs1N306S and a molecular weight of
569.80 g/mol .[1] Its structure has been identified as shown below.

SMILES:0=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(~-INVALID-LINK--(C)C)=0)--
INVALID-LINK--CC)=0)C(C)C)=N1)OCC[1]

This intermediate is a crucial component in the multi-step synthesis of TAM558, a potent
cytolysin used in the ADC OMTX705. OMTX705 is a humanized anti-fibroblast-activating
protein (FAP) antibody designed for targeted cancer therapy.[2][3]

Experimental Protocols

While the specific synthesis and NMR acquisition parameters for TAM558 intermediate-1 have
not been disclosed in public literature, a general protocol for the characterization of similar
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synthetic intermediates is provided below. This protocol is intended as a guideline and may
require optimization based on specific experimental conditions.

General NMR Spectroscopic Analysis Protocol:
e Sample Preparation:

o Dissolve approximately 5-10 mg of TAM558 intermediate-1 in a suitable deuterated
solvent (e.g., CDCIs, DMSO-ds). The choice of solvent should be based on the solubility of
the compound.

o Transfer the solution to a 5 mm NMR tube.
* 'H NMR Spectroscopy:
o Acquire the *H NMR spectrum on a 400 MHz or higher field spectrometer.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data with appropriate window functions (e.g., exponential multiplication) to
improve resolution and signal-to-noise.

o Integrate all signals and reference the spectrum to the residual solvent peak.
e 13C NMR Spectroscopy:
o Acquire the 133C NMR spectrum on the same spectrometer.

o Use a proton-decoupled pulse sequence (e.g., DEPT or APT) to obtain information about
the types of carbon atoms (CHs, CHz, CH, C).

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).
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o Alonger acquisition time and a higher number of scans will be necessary compared to *H
NMR due to the lower natural abundance of 13C.

o Reference the spectrum to the deuterated solvent peak.

o Data Analysis:

o Analyze the *H and 3C NMR spectra to assign the chemical shifts, multiplicities, and
coupling constants to the respective nuclei in the molecule.

o 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for
unambiguous assignment of complex structures.

Data Presentation

As specific NMR data is unavailable, the following tables are presented as templates for
researchers to populate with their own experimental results for TAM558 intermediate-1.

Table 1: *H NMR Data for TAM558 Intermediate-1

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
Data not
available

Table 2: 13C NMR Data for TAM558 Intermediate-1

Chemical Shift (0, ppm) Assignment

Data not available

Visualizations

To aid in understanding the context and workflow related to TAM558 intermediate-1, the
following diagrams are provided.
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Chemical Structure of TAM558 Intermediate-1

Click to download full resolution via product page

Caption: Chemical Structure of TAM558 Intermediate-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for TAM558
Intermediate-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369864#nmr-spectroscopic-data-for-tam558-
intermediate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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